4-(Chloromethyl)-1-methoxyisoquinoline
Overview
Description
4-(Chloromethyl)-1-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a chloromethyl group at the 4-position and a methoxy group at the 1-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxyisoquinoline typically involves the chloromethylation of 1-methoxyisoquinoline. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Used in sol-gel chemistry and catalysis.
4-(Chloromethyl)benzoic acid: Utilized in the synthesis of various pharmaceuticals and polymers.
4-(Chloromethyl)benzyl chloride: Commonly used in organic synthesis as a building block for more complex molecules.
Uniqueness
4-(Chloromethyl)-1-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl and methoxy group allows for diverse chemical modifications and applications in various fields.
Biological Activity
4-(Chloromethyl)-1-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by the presence of a methoxy group at the 1-position and a chloromethyl group at the 4-position. This structural arrangement enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry. Research has indicated that isoquinoline derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, this compound has been investigated for its potential anti-HIV properties.
The chloromethyl group in this compound serves as an electrophilic site, facilitating nucleophilic substitution reactions with biological nucleophiles such as amines and thiols. The synthesis of this compound typically involves several key steps:
- Formation of Isoquinoline Skeleton : The initial step involves constructing the isoquinoline core through cyclization reactions.
- Chloromethylation : The introduction of the chloromethyl group is achieved via chloromethylation methods, which can involve reagents such as chloromethyl methyl ether.
- Methoxylation : The methoxy group is introduced using methanol under acidic conditions.
Anti-HIV Activity
Research has highlighted the anti-HIV potential of this compound. A series of isoquinoline derivatives were synthesized and evaluated for their efficacy against HIV-1. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on HIV replication. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.
Cytotoxicity Studies
The cytotoxic properties of this compound have been investigated against various human cancer cell lines, including DLD-1 (colon cancer), A549 (lung cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
The mechanism of action for this compound involves its interaction with cellular nucleophiles, leading to modifications in cellular processes. It is hypothesized that the chloromethyl group can undergo nucleophilic attack by glutathione or other thiol-containing molecules, potentially disrupting cellular homeostasis and triggering apoptotic pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methoxyisoquinoline | Methoxy group at position 1 | Lacks chloromethyl group; less reactive |
4-(Bromomethyl)-1-methoxyisoquinoline | Bromomethyl group instead of chloromethyl | Different halogen may affect reactivity |
6-Methoxy-4-chloroisoquinoline | Chlorine at position 4 but methoxy at position 6 | Different position alters properties |
1-Hydroxymethyl-isoquinoline | Hydroxymethyl instead of chloromethyl | More polar; potential for different biological activity |
This table illustrates how variations in substituent positions and types can influence both reactivity and biological activity.
Case Studies
Several studies have explored the biological activities associated with isoquinoline derivatives:
- A study conducted by researchers synthesized various isoquinoline derivatives, including this compound, and assessed their anti-HIV activity using a range of assays. The results indicated that modifications to the isoquinoline structure significantly impacted antiviral efficacy.
- Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines, revealing promising results that warrant further exploration in preclinical models.
Properties
IUPAC Name |
4-(chloromethyl)-1-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOWMRLVRAOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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